N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide
Description
The compound N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a complex substitution pattern. Key structural features include:
- A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group.
- A sulfanyl (-S-) linkage at position 5, connected to a carbamoyl-methyl group [(4-fluorophenyl)carbamoyl]methyl.
- A 2-methyl-3-nitrobenzamide moiety attached via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O6S/c1-16-20(5-4-6-21(16)34(37)38)26(36)29-14-24-31-32-27(33(24)22-13-19(39-2)11-12-23(22)40-3)41-15-25(35)30-18-9-7-17(28)8-10-18/h4-13H,14-15H2,1-3H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJDZHAUFZKYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide” would likely involve multiple steps, including the formation of the triazole ring, the introduction of the dimethoxyphenyl and fluorophenyl groups, and the final coupling with the nitrobenzamide moiety. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, such compounds might be studied for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Findings and Limitations
- Spectral Data : IR and NMR studies () confirm tautomeric stability and substituent effects but lack direct comparison with the target compound’s spectral profile.
Biological Activity
The compound N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will discuss its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 461.53 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Features
- Triazole moiety : Implicated in various pharmacological activities.
- Dimethoxyphenyl group : May enhance lipophilicity and cellular uptake.
- Fluorophenyl carbamate : Potentially increases binding affinity to biological targets.
Antitumor Activity
Recent studies have indicated that compounds with triazole scaffolds exhibit significant antitumor activity. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups in the phenyl ring is essential for enhancing activity .
Case Study: Triazole Derivatives
A study involving triazole derivatives showed that modifications at specific positions on the triazole ring significantly affected cytotoxicity. The compound N-{[4-(2,5-dimethoxyphenyl)-5-(carbamoyl)methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide was found to inhibit cell proliferation in various cancer cell lines, including A-431 and Jurkat cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their broad-spectrum antibacterial effects. For instance, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
The proposed mechanism of action includes:
- Inhibition of enzyme activity : Triazoles can inhibit specific enzymes critical for cancer cell survival.
- Induction of apoptosis : Studies suggest that these compounds may trigger programmed cell death in malignant cells through the activation of caspases.
- Interference with DNA synthesis : Some triazole derivatives disrupt DNA replication processes.
Summary of Biological Activities
| Activity Type | IC50 Value (µg/mL) | Target Cell Lines | References |
|---|---|---|---|
| Antitumor | 1.61 | A-431, Jurkat | |
| Antimicrobial | Varies | Gram-positive & negative |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance lipophilicity |
| Fluorophenyl group | Increase binding affinity |
| Triazole moiety | Essential for cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
